molecular formula C11H12F3N B1350793 2-[2-(Trifluoromethyl)phenyl]pyrrolidine CAS No. 524674-04-2

2-[2-(Trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B1350793
CAS No.: 524674-04-2
M. Wt: 215.21 g/mol
InChI Key: DRQIUNNVQDIWJF-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a trifluoromethyl group

Biochemical Analysis

Biochemical Properties

2-[2-(Trifluoromethyl)phenyl]pyrrolidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP4), a serine exopeptidase that cuts X-proline dipeptides from the N-terminus of polypeptides . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, which can lead to changes in gene expression and metabolic processes . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular mechanisms are essential for elucidating the compound’s mode of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its activity and efficacy . Long-term studies in vitro and in vivo are necessary to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . Detailed studies on the compound’s metabolic pathways are necessary to understand its full biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are essential for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[2-(Trifluoromethyl)phenyl]pyrrolidine involves the reaction of pyrrolidine with trifluoromethyl-substituted benzaldehyde under basic conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)phenyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Trifluoromethyl)phenyl]pyrrolidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyrrolidine
  • 2-(Trifluoromethyl)phenylpyrrole
  • 2-(Trifluoromethyl)phenylpiperidine

Uniqueness

2-[2-(Trifluoromethyl)phenyl]pyrrolidine is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQIUNNVQDIWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396777
Record name 2-[2-(Trifluoromethyl)phenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524674-04-2
Record name 2-[2-(Trifluoromethyl)phenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-hydroxy-2-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate (I-27) (0.44 g, 1.6 mmol) in DCM (20 mL) was added TFA (10 mL). The reaction was stirred at room temperature until complete by LCMS then reduced to dryness. The crude mixture was dissolved in EtOH:AcOH (10:1, 8 mL) and was added NaCNBH3 (0.17 g, 2.7 mmol). The reaction was stirred for 1 hour then partitioned with EtOAc and saturated aqueous NaHCO3. The organic layer was separated, dried over MgSO4, filtered and reduced to dryness to afford 2-(2-(trifluoromethyl)phenyl)pyrrolidine (I-28) as a clear oil. MS m/z 216.1 (M+1)+.
Name
tert-butyl 2-hydroxy-2-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOH AcOH
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Trifluoromethyl)phenyl]pyrrolidine
Reactant of Route 2
2-[2-(Trifluoromethyl)phenyl]pyrrolidine
Reactant of Route 3
2-[2-(Trifluoromethyl)phenyl]pyrrolidine
Reactant of Route 4
2-[2-(Trifluoromethyl)phenyl]pyrrolidine
Reactant of Route 5
2-[2-(Trifluoromethyl)phenyl]pyrrolidine
Reactant of Route 6
2-[2-(Trifluoromethyl)phenyl]pyrrolidine

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